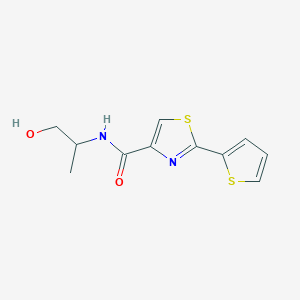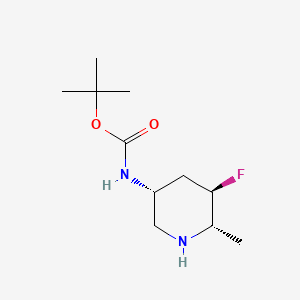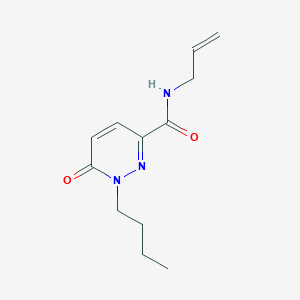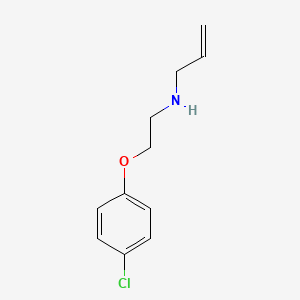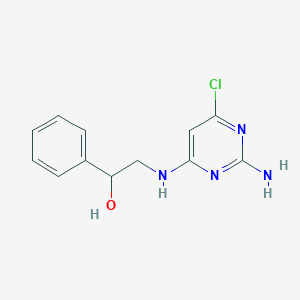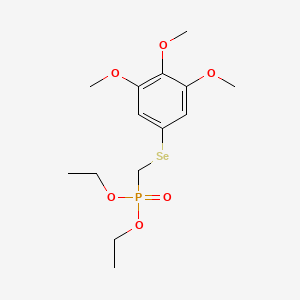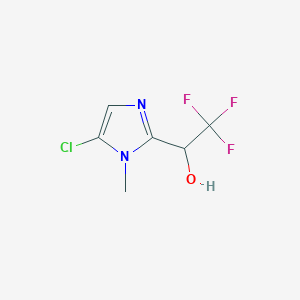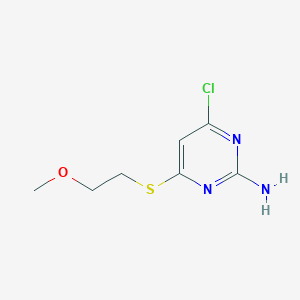
4-Chloro-6-((2-methoxyethyl)thio)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-((2-methoxyethyl)thio)pyrimidin-2-amine is a heterocyclic compound with the molecular formula C7H10ClN3OS and a molecular weight of 219.69 g/mol . This compound is part of the pyrimidine family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-((2-methoxyethyl)thio)pyrimidin-2-amine typically involves the reaction of 4,6-dichloropyrimidine with 2-methoxyethylthiol under basic conditions . The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors . This allows for better control over reaction parameters, increased yield, and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-((2-methoxyethyl)thio)pyrimidin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride, potassium carbonate, DMF, DMSO.
Oxidation: Hydrogen peroxide, m-CPBA.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Major Products Formed
Nucleophilic Substitution: Various substituted pyrimidines depending on the nucleophile used.
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Scientific Research Applications
4-Chloro-6-((2-methoxyethyl)thio)pyrimidin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-6-((2-methoxyethyl)thio)pyrimidin-2-amine involves its interaction with specific molecular targets such as enzymes and receptors . The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction . Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine
- 4-Pyrimidinamine, 6-chloro-2-(methylthio)-
- 2-Pyrimidinamine, 4-chloro-6-methyl-
Uniqueness
4-Chloro-6-((2-methoxyethyl)thio)pyrimidin-2-amine is unique due to the presence of the 2-methoxyethylthio group, which imparts specific chemical and biological properties . This functional group enhances the compound’s solubility, reactivity, and potential for further chemical modifications .
Properties
Molecular Formula |
C7H10ClN3OS |
|---|---|
Molecular Weight |
219.69 g/mol |
IUPAC Name |
4-chloro-6-(2-methoxyethylsulfanyl)pyrimidin-2-amine |
InChI |
InChI=1S/C7H10ClN3OS/c1-12-2-3-13-6-4-5(8)10-7(9)11-6/h4H,2-3H2,1H3,(H2,9,10,11) |
InChI Key |
MNEXCMGDKLJUGE-UHFFFAOYSA-N |
Canonical SMILES |
COCCSC1=CC(=NC(=N1)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(5-Fluorobenzo[d]oxazol-2-yl)-2-methylaniline](/img/structure/B14909883.png)
![n-(2,3-Dihydrobenzo[b]thiophene-3-carbonyl)-n-methylglycine](/img/structure/B14909892.png)
